Bromo-PEG2-t-butyl ester

概要

説明

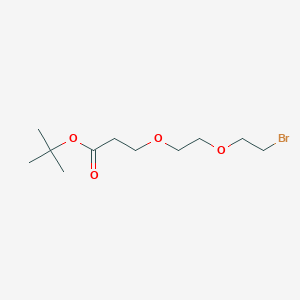

Bromo-PEG2-t-butyl ester: is a polyethylene glycol derivative containing a bromide group and a t-butyl protected carboxyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .

準備方法

Synthetic Routes and Reaction Conditions: Bromo-PEG2-t-butyl ester can be synthesized through a multi-step process involving the reaction of polyethylene glycol with bromide and t-butyl protecting groups. The synthesis typically involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and minimize costs. The process includes the use of high-purity reagents and advanced purification techniques to ensure the quality of the product .

化学反応の分析

Types of Reactions: Bromo-PEG2-t-butyl ester undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromide group acts as a leaving group, allowing for nucleophilic substitution reactions.

Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Deprotection: Acidic conditions, such as the use of trifluoroacetic acid, are employed to remove the t-butyl protecting group.

Major Products Formed:

Nucleophilic Substitution: The major products are the substituted polyethylene glycol derivatives.

Deprotection: The major product is the free carboxyl group-containing polyethylene glycol derivative

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C11H21BrO4

- Molecular Weight : 297.19 g/mol

- CAS Number : 1381861-91-1

- Functional Groups : Bromide and t-butyl ester

- Purity : Typically ≥ 98%

- Storage Conditions : Recommended at -20°C

Scientific Research Applications

Bromo-PEG2-t-butyl ester is utilized across multiple domains including chemistry, biology, medicine, and industry.

Chemistry

In synthetic chemistry, this compound acts as a versatile linker in the formation of complex molecules. Its ability to undergo nucleophilic substitution reactions allows for the preparation of various PEGylated compounds, which are essential in enhancing the properties of therapeutic agents.

Biology

In biological research, this compound is employed to modify biomolecules to improve their solubility and stability. It is frequently used in the synthesis of bioconjugates, where it facilitates the attachment of drugs to proteins or other biomolecules, enhancing their therapeutic efficacy and bioavailability.

Medicine

This compound plays a crucial role in medicinal chemistry by contributing to the development of PEGylated drugs. PEGylation can significantly enhance the pharmacokinetic properties of drugs by increasing their half-life and reducing immunogenicity. This property is particularly beneficial in the formulation of biologics and small molecule therapeutics.

Industry

In industrial applications, this compound is incorporated into various formulations, including cosmetics and pharmaceuticals. Its ability to improve solubility and stability makes it a valuable additive in product development.

Drug Delivery Systems

Recent studies have demonstrated the effectiveness of this compound in targeted drug delivery systems, particularly for cancer therapy. The compound's properties facilitate the conjugation of therapeutic agents to targeting ligands, allowing for more precise delivery to tumor sites while minimizing systemic exposure.

Bioconjugation Techniques

Research has illustrated how this compound can be utilized in bioconjugation techniques to enhance the performance of antibodies and other biomolecules. For instance, its use in creating antibody-drug conjugates (ADCs) has shown promise in improving therapeutic outcomes by allowing for higher drug concentrations at target sites with reduced side effects.

作用機序

The mechanism of action of Bromo-PEG2-t-butyl ester involves its ability to undergo nucleophilic substitution reactions, where the bromide group is replaced by a nucleophile. This property makes it a valuable intermediate in the synthesis of various compounds. The t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for further functionalization of the molecule .

類似化合物との比較

Bromo-PEG3-t-butyl ester: Contains an additional ethylene glycol unit, providing increased solubility and flexibility.

Bromo-PEG4-t-butyl ester: Contains two additional ethylene glycol units, further enhancing solubility and flexibility.

Uniqueness: Bromo-PEG2-t-butyl ester is unique due to its balance of solubility and reactivity. The presence of the bromide group allows for efficient nucleophilic substitution reactions, while the t-butyl protected carboxyl group provides stability and controlled deprotection under acidic conditions .

生物活性

Bromo-PEG2-t-butyl ester is a specialized compound belonging to the class of polyethylene glycol (PEG) derivatives, notable for its unique structural features and biological applications. This article provides a comprehensive overview of its biological activity, synthesis, and applications in bioconjugation and drug delivery.

Structure and Properties

This compound consists of a PEG spacer, a bromide group, and a t-butyl protected carboxylic acid. The presence of the bromide group serves as an excellent leaving group in nucleophilic substitution reactions, while the t-butyl group can be deprotected under acidic conditions to yield a free carboxylic acid for further conjugation reactions. The hydrophilic nature of the PEG spacer enhances the solubility of the compound in aqueous environments, making it suitable for biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C11H21BrO4 |

| Molecular Weight | 297.2 g/mol |

| Purity | 98% |

| CAS Number | 1381861-91-1 |

| Storage Conditions | -20°C |

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of PEG with bromoacetic acid followed by protection of the carboxylic acid with a t-butyl group. The general reaction scheme can be represented as follows:

The compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Biological Activity

1. Protein Conjugation:

this compound is primarily utilized in bioconjugation processes. Its ability to react with primary amines allows for the formation of stable conjugates with proteins, peptides, or other biomolecules. This property is particularly valuable in the development of targeted drug delivery systems and therapeutic agents.

2. Applications in Drug Development:

The compound plays a significant role in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to induce targeted protein degradation. PROTACs leverage the unique properties of this compound to selectively target and eliminate specific proteins within cells, demonstrating potential therapeutic benefits in cancer treatment and other diseases.

3. Case Studies:

Recent studies have highlighted the effectiveness of this compound in various biological contexts:

- Anticancer Activity: In a study evaluating various PEG derivatives, this compound was found to enhance the solubility and bioavailability of poorly soluble drugs, thereby improving their anticancer efficacy against breast cancer cell lines MCF-7, SK-BR-3, and MDA-MB-231 .

- Bioconjugate Formation: Research has shown that this compound facilitates the formation of bioconjugates that exhibit improved pharmacokinetic profiles compared to their non-conjugated counterparts .

特性

IUPAC Name |

tert-butyl 3-[2-(2-bromoethoxy)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrO4/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYAYHGUAATLSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。